molecular formula C12H13FN2O2S B2666736 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2138226-25-0

1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2666736
CAS No.: 2138226-25-0
M. Wt: 268.31
InChI Key: HPYDMSAAGOCUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group at position 1, two methyl groups at positions 3 and 5, and a sulfonyl fluoride group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 1-benzyl-3,5-dimethyl-1H-pyrazole, which can be synthesized through the cyclization of appropriate hydrazones and α-bromo ketones under visible light catalysis . The sulfonyl fluoride group can then be introduced through a sulfonylation reaction using appropriate sulfonylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sulfonylation Reagents: Sulfonyl chlorides or sulfonyl fluorides are commonly used for introducing the sulfonyl group.

    Oxidizing Agents: Agents like bromine or oxygen can be used for oxidation reactions.

    Reducing Agents: Hydrazine or other reducing agents can be used for reduction reactions.

    Coupling Reagents: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while coupling reactions can produce more complex benzylated pyrazole compounds.

Scientific Research Applications

1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl fluoride group.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biological processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl fluoride group in 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride makes it unique compared to other similar compounds. This group imparts specific reactivity, particularly in forming covalent bonds with nucleophiles, which is valuable for various chemical and biological applications .

Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c1-9-12(18(13,16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDMSAAGOCUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.